molecular formula C12H13NO2 B13867663 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde

Cat. No.: B13867663
M. Wt: 203.24 g/mol
InChI Key: QUTPBXQHRWRLMH-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 4-position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1H-indole with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group. This is followed by formylation at the 4-position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the primary alcohol.

Scientific Research Applications

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used to synthesize biologically active molecules for research purposes.

    Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The specific mechanism depends on the structure of the derivative and its target. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-methoxyethyl)indole-4-carbaldehyde

InChI

InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-11-10(9-14)3-2-4-12(11)13/h2-6,9H,7-8H2,1H3

InChI Key

QUTPBXQHRWRLMH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C=O

Origin of Product

United States

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